molecular formula C6H3Cl3O2S B033133 2,5-Dichlorobenzenesulfonyl chloride CAS No. 5402-73-3

2,5-Dichlorobenzenesulfonyl chloride

Cat. No. B033133
CAS RN: 5402-73-3
M. Wt: 245.5 g/mol
InChI Key: BXCOSWRSIISQSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct information on 2,5-dichlorobenzenesulfonyl chloride is scarce, studies on structurally related compounds provide insight into potential synthetic routes. For instance, the synthesis of related chlorobenzenesulfonyl chlorides and sulfonamides typically involves interactions with chlorosulfonic acid or through reactions involving sulfonamide precursors with various reagents. These methods might be adaptable for synthesizing 2,5-dichlorobenzenesulfonyl chloride by adjusting the substrates to target the desired 2,5-dichloro positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of chlorobenzenesulfonyl chlorides, including compounds similar to 2,5-dichlorobenzenesulfonyl chloride, has been determined using techniques like X-ray diffraction. These studies reveal that such compounds often have a planar benzene ring with substituents that may influence the bond angles and lengths due to steric hindrance and electronic effects, contributing to the compound's reactivity and properties.

Chemical Reactions and Properties

Chlorobenzenesulfonyl chlorides are reactive towards nucleophiles, including amines, leading to the formation of sulfonamides. This reactivity is crucial for their use in synthesizing more complex molecules. For example, the reaction of chlorobenzenesulfonyl chloride with amines under specific conditions can yield sulfonamido Schiff bases or corresponding sulfonamides, depending on the amine's concentration.

Physical Properties Analysis

The physical properties of chlorobenzenesulfonyl chlorides, such as melting and boiling points, solubility, and crystal structure, are significantly influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other chemicals, define the potential applications of chlorobenzenesulfonyl chlorides. Their ability to undergo reactions with a range of nucleophiles to form sulfonamides is particularly noteworthy, allowing for the synthesis of a wide array of derivatives with potential applications in various industries.

For detailed investigations and experimental data on compounds closely related to 2,5-dichlorobenzenesulfonyl chloride, the following references provide valuable insights:

Scientific Research Applications

Synthesis of Building Blocks in Drug Development

2-(Methanesulfonyl)benzenesulfonyl chloride, derived from 1,2-dichlorobenzene and methanethiol, serves as a fundamental building block in synthesizing various drug candidates. The large-scale preparation of this compound has been optimized to achieve high chemical purity and yield, highlighting its significance in pharmaceutical research and development (Meckler & Herr, 2012).

Molecular Structure Analysis

The molecular structure of 2-chlorobenzenesulfonyl chloride has been meticulously studied using electron diffraction and quantum-chemical methods. Detailed insights into its molecular geometry, bond lengths, and angles provide a deeper understanding of its chemical behavior and potential reactivity (Petrova et al., 2008).

Environmental Impact Studies

Research on the degradation of azo dyes like Acid Orange 7 in the presence of chloride ions has revealed the formation of chlorinated aromatic compounds. This study is crucial for understanding the environmental impact and detoxification strategies for chloride-rich wastewater, especially from textile industries (Yuan et al., 2011).

Safety And Hazards

2,5-Dichlorobenzenesulfonyl chloride is classified as a skin corrosive and a severe eye irritant . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe dust . In case of contact, immediate medical attention is advised .

Future Directions

While specific future directions for 2,5-Dichlorobenzenesulfonyl chloride are not mentioned in the search results, its use in the synthesis of sulfonamide derivatives suggests potential applications in the development of new antibacterial agents .

properties

IUPAC Name

2,5-dichlorobenzenesulfonyl chloride
Source PubChem
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InChI

InChI=1S/C6H3Cl3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCOSWRSIISQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2S
Source PubChem
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DSSTOX Substance ID

DTXSID7063841
Record name Benzenesulfonyl chloride, 2,5-dichloro-
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Molecular Weight

245.5 g/mol
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Physical Description

Off-white powder; mp = 36-37 deg C; [Alfa Aesar MSDS]
Record name 2,5-Dichlorobenzenesulfonyl chloride
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Product Name

2,5-Dichlorobenzenesulfonyl chloride

CAS RN

5402-73-3
Record name 2,5-Dichlorobenzenesulfonyl chloride
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Record name 2,5-Dichlorobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2,5-dichloro-
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Record name Benzenesulfonyl chloride, 2,5-dichloro-
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Record name 2,5-dichlorobenzenesulphonyl chloride
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Record name 2,5-DICHLOROBENZENESULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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